![molecular formula C6H4N2OS B583327 Thiazolo[4,5-B]pyridin-2(3H)-one CAS No. 152170-29-1](/img/structure/B583327.png)

Thiazolo[4,5-B]pyridin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

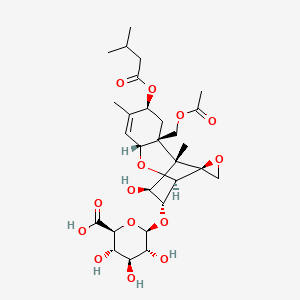

Thiazolo[4,5-B]pyridin-2(3H)-one is a chemical compound that belongs to the class of triazolopyridine . It fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .

Synthesis Analysis

The synthesis of Thiazolo[4,5-B]pyridin-2(3H)-one derivatives involves alkylation, cyanethylation, hydrolysis, and acylation reactions . The structures of the obtained compounds have been confirmed by 1H NMR spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

Thiazolo[4,5-B]pyridin-2(3H)-one derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . The structures of newly synthesized compounds were established by spectral data and a single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Thiazolo[4,5-B]pyridin-2(3H)-one derivatives are alkylation, cyanethylation, hydrolysis, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of Thiazolo[4,5-B]pyridin-2(3H)-one derivatives can vary depending on the specific derivative and its synthesis process .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

Thiazolo[4,5-B]pyridin-2(3H)-one has been used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives . These derivatives have been found to possess a wide range of medicinal and biological properties .

Anticancer Activity

Some derivatives of Thiazolo[4,5-B]pyridin-2(3H)-one have shown promising anticancer activity. For instance, compounds (9b), (9e), and (9f) have demonstrated efficacy against MCF-7, a breast cancer cell line .

Antibacterial Properties

Thiazolo[4,5-B]pyridin-2(3H)-one derivatives have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Antifungal Properties

In addition to their antibacterial properties, Thiazolo[4,5-B]pyridin-2(3H)-one derivatives also possess antifungal properties . This broadens their potential use in the treatment of various fungal infections.

Anti-inflammatory Properties

Research has shown that some novel N3 and C5 substituted Thiazolo[4,5-B]pyridin-2(3H)-one derivatives have anti-inflammatory properties . This suggests their potential use in the treatment of conditions associated with inflammation.

Synthesis of Fused Pyrimidines

Thiazolo[4,5-B]pyridin-2(3H)-one has been utilized in the synthesis of a new series of fused pyrimidines . These fused pyrimidines have significant roles in heterocyclic chemistry and have been reported to possess a variety of pharmaceutical interests .

Antiviral Properties

Fused pyrimidines, synthesized using Thiazolo[4,5-B]pyridin-2(3H)-one, have been reported to possess antiviral properties . This suggests their potential use in the development of new antiviral drugs.

Antidiabetic Properties

Fused pyrimidines, synthesized using Thiazolo[4,5-B]pyridin-2(3H)-one, have also been reported to possess antidiabetic properties . This indicates their potential use in the treatment of diabetes.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3H-[1,3]thiazolo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBCOTKTUBAHOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)S2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669249 |

Source

|

| Record name | [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152170-29-1 |

Source

|

| Record name | [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of developing Thiazolo[4,5-B]pyridin-2(3H)-one derivatives as cAMP PDE III inhibitors?

A: The research focuses on developing novel compounds with improved potency as cAMP PDE III inhibitors. Inhibiting cAMP PDE III can be beneficial for treating various conditions like heart failure, as it leads to increased intracellular cAMP levels, enhancing cardiac muscle contractility. []

Q2: How were the Thiazolo[4,5-B]pyridin-2(3H)-one derivatives synthesized in the study?

A: The synthesis involved a multi-step process starting from 6-bromo[3,4'-bipyridin]-6-amines. These compounds were then subjected to a four-step sequence to finally yield the desired Thiazolo[4,5-B]pyridin-2(3H)-ones. This specific synthetic route demonstrates the complexity involved in generating these potentially therapeutic compounds. []

Q3: What were the key findings regarding the structure-activity relationship (SAR) of Thiazolo[4,5-B]pyridin-2(3H)-ones and their analogues?

A: While the provided abstracts don't delve into specific SAR details, they highlight that structural modifications transforming Milrinone (a known PDE III inhibitor) into Thiazolo[4,5-B]pyridin-2(3H)-one derivatives and similar compounds resulted in significantly enhanced in vitro activity, reaching the nanomolar range. This finding underscores the potential of these modifications for developing more potent PDE III inhibitors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/no-structure.png)

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)

![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one](/img/structure/B583267.png)